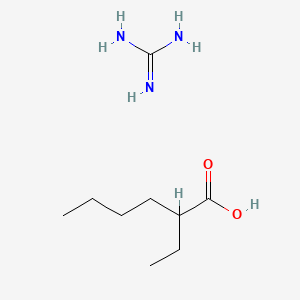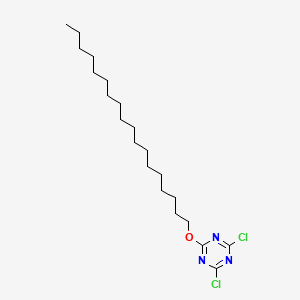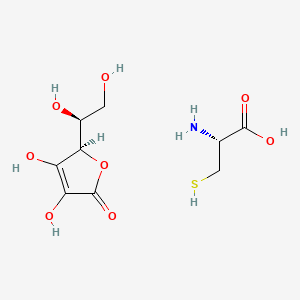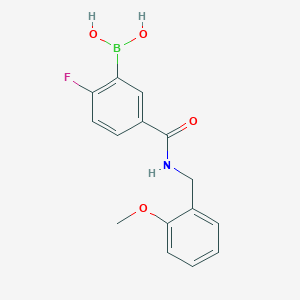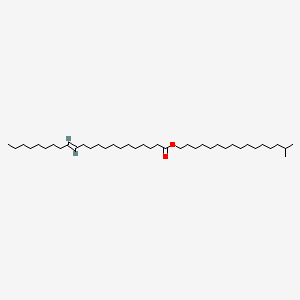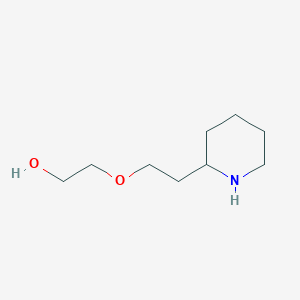
4-Vinylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylcyclohexan-1-ol is an organic compound characterized by a vinyl group attached to a cyclohexane ring with a hydroxyl group at the first position. This compound is a colorless liquid and is known for its applications in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-vinylcyclohexene oxide. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-vinylcyclohexene oxide. The process involves the use of a continuous flow reactor to ensure high efficiency and selectivity. The reaction conditions are optimized to achieve maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Vinylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-vinylcyclohexanone or 4-vinylcyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of 4-vinylcyclohexyl halides.
Wissenschaftliche Forschungsanwendungen
4-Vinylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Vinylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the vinyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its role in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylcyclohexene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.
4-Vinylcyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
4-Vinylcyclohexan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
76123-09-6 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
4-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
MYKPQTQXWQAXPP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


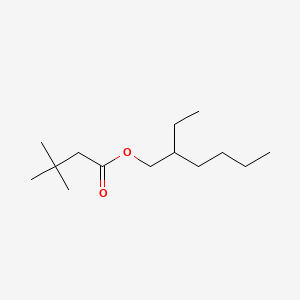
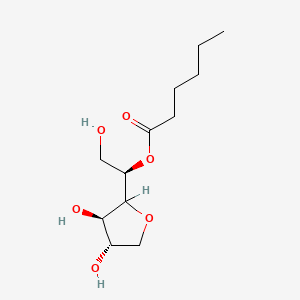
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
